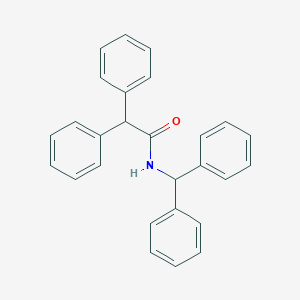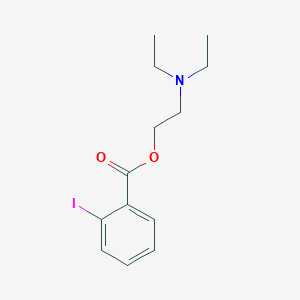![molecular formula C15H11N3S3 B295257 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B295257.png)
4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidine derivatives. It has gained significant attention in the scientific community due to its potential pharmacological properties.
作用機序
The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms. It may also modulate certain neurotransmitter systems in the brain, leading to potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microorganisms, and modulate certain neurotransmitter systems in the brain. It has also been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is its potential in various scientific research applications. It has shown promising results in preclinical studies and may have potential as a therapeutic agent. However, one of the limitations is the lack of clinical data on its safety and efficacy in humans. Further studies are needed to determine its potential as a therapeutic agent.
将来の方向性
There are several future directions for research on 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine. One potential direction is to investigate its potential in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to study its potential in combination with other therapeutic agents for the treatment of cancer and microbial infections. Additionally, further studies are needed to determine its safety and efficacy in humans, which may lead to its development as a therapeutic agent.
合成法
The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine involves the reaction of 2-aminothiophenol with 2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine in the presence of a base, followed by oxidation with hydrogen peroxide. The reaction yields the desired compound in good yield and purity.
科学的研究の応用
4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine has shown potential in various scientific research applications. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C15H11N3S3 |
|---|---|
分子量 |
329.5 g/mol |
IUPAC名 |
4-(1,3-benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H11N3S3/c1-8-9(2)19-13-12(8)14(17-7-16-13)21-15-18-10-5-3-4-6-11(10)20-15/h3-7H,1-2H3 |
InChIキー |
GCKZUOGWTHZNIE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC=N2)SC3=NC4=CC=CC=C4S3)C |
正規SMILES |
CC1=C(SC2=C1C(=NC=N2)SC3=NC4=CC=CC=C4S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B295175.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B295179.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-bromobenzoate](/img/structure/B295181.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-fluorobenzoate](/img/structure/B295182.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-chlorobenzoate](/img/structure/B295183.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295184.png)

![3-bromo-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B295188.png)

![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B295194.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295195.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295198.png)
![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295199.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295201.png)